1,1,3,3-Tetrachloroprop-1-ene is a compound that, while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated. The papers provided focus on the study of related halogenated compounds and their reactivity, which can offer insights into the behavior of 1,1,3,3-Tetrachloroprop-1-ene. These studies encompass theoretical and experimental approaches to understand the combustion mechanisms of halogenated propenes1, regioselective halotrifluoromethylation of enynes2, and gold-catalyzed tandem reactions of enyne esters3.
The second paper presents a copper-catalyzed regioselective halotrifluoromethylation of 1,3-enynes, leading to the formation of halo- and CF3-containing tetrasubstituted allenes2. This method's practicality and compatibility with a wide range of functional groups suggest potential applications in synthesizing derivatives of 1,1,3,3-Tetrachloroprop-1-ene. The gram-scale preparation and late-stage functionalization of biologically active molecules indicate that similar methodologies could be applied to 1,1,3,3-Tetrachloroprop-1-ene for pharmaceutical or material science applications2.
The third paper describes a gold-catalyzed tandem reaction to synthesize tetracyclodecene and tetracycloundecene derivatives from 1-ene-diyne esters3. The mild reaction conditions and tolerance for various substitution patterns could be relevant for the synthesis of complex derivatives of 1,1,3,3-Tetrachloroprop-1-ene. The single regio- and diastereomer selectivity achieved in this study could also be desirable for the precise synthesis of 1,1,3,3-Tetrachloroprop-1-ene derivatives with specific stereochemical configurations3.
1,1,3,3-Tetrachloroprop-1-ene is an organochlorine compound with the molecular formula . It is a chlorinated derivative of propene characterized by four chlorine atoms attached to the carbon chain. This compound is primarily utilized in synthetic chemistry and has applications in various industrial processes due to its unique chemical properties and reactivity .
1,1,3,3-Tetrachloroprop-1-ene is classified as an organochlorine compound. It falls within the category of chlorinated hydrocarbons, which are known for their environmental persistence and potential biological activity. The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis .
The primary method for synthesizing 1,1,3,3-tetrachloroprop-1-ene involves the chlorination of propene. This reaction typically utilizes chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and pressure to ensure selective chlorination of the propene molecule .
Technical Details:
The molecular structure of 1,1,3,3-tetrachloroprop-1-ene features a three-carbon chain with four chlorine substituents. The structural formula can be represented as follows:
1,1,3,3-Tetrachloroprop-1-ene participates in several types of chemical reactions:
Technical Details:
Common reagents for these reactions include:
The mechanism of action for 1,1,3,3-tetrachloroprop-1-ene primarily revolves around its reactivity due to the presence of multiple chlorine atoms and a double bond.
The chlorinated structure allows for:
This reactivity makes it suitable for various synthetic pathways in organic chemistry .
1,1,3,3-Tetrachloroprop-1-ene has various applications across different fields:
The primary industrial route for synthesizing 1,1,3,3-tetrachloroprop-1-ene (CAS 18611-43-3) involves catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa). This reaction eliminates hydrogen chloride (HCl) to form the target compound. The process typically employs a stirred reactor charged with the pentachloropropane precursor and a catalyst system comprising iron(III) chloride (FeCl₃) and sodium hydroxide (NaOH). Under inert atmosphere at 130°C, this system achieves a 93.1% chromatographic yield within 2 hours [2]. The reaction mechanism proceeds via an E2 elimination pathway, where the base (hydroxide ion) abstracts a β-hydrogen adjacent to a chlorine-bearing carbon, facilitated by Lewis acid activation of the C–Cl bond .
A critical aspect of this methodology is the purity of the HCC-240fa feedstock. Optimal performance requires the pentachloropropane stream to contain less than 500 ppm of the isomer 1,1,1,2,3-pentachloropropane and less than 100 ppm iron compounds or organophosphates. Impurities exceeding these thresholds promote side reactions that reduce selectivity toward the desired 1,1,3,3-tetrachloroprop-1-ene . The HCl byproduct is efficiently trapped using sodium hydroxide scrubbers, demonstrating the industrial scalability of this approach [2].
Table 1: Catalytic Dehydrochlorination Performance Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 125–135°C | <130°C: Slow kinetics |
>135°C: Decomposition | ||
FeCl₃ Catalyst Loading | 1.0–1.5 wt% | <1.0%: Incomplete conversion |
>1.5%: Isomerization side products | ||
HCC-240fa Purity | >99.0% | <99.0%: Selectivity decline |
Reaction Time | 2–2.5 hours | Shorter: Unreacted starting material |
Industrial production utilizes both liquid-phase and gas-phase methodologies, each exhibiting distinct advantages. Liquid-phase dehydrochlorination operates at 130°C under atmospheric pressure, employing FeCl₃ in a solvent-free system. This approach benefits from simplified reactor design and direct HCl scrubbing but requires post-reaction purification to remove catalyst residues and oligomeric byproducts [2] .
Conversely, gas-phase processes vaporize HCC-240fa at 200–250°C over solid acid catalysts (e.g., γ-alumina or zeolites). This method avoids liquid catalyst handling and enables continuous operation but demands precise temperature control to prevent thermal degradation. Gas-phase systems typically achieve higher space-time yields (15–20% greater than batch liquid-phase) but incur higher energy costs due to the vaporization enthalpy of pentachloropropane (boiling point 162°C) [1]. Hybrid approaches have emerged where liquid-phase reactions couple with immediate vapor separation, reducing residence time of thermally sensitive 1,1,3,3-tetrachloroprop-1-ene in the reaction zone .
Iron(III) chloride serves as the predominant Lewis acid catalyst due to its chlorine affinity and thermal stability. Its mechanism involves dual activation: (1) coordination with C–Cl bonds increases polarization, facilitating nucleophilic attack by hydroxide, and (2) stabilization of the transition state during HCl elimination. At reaction temperatures, FeCl₃ partially solubilizes in the organic phase, creating a homogeneous catalytic environment that enhances mass transfer [2].
Catalyst regeneration is critical for process economics. Spent FeCl₃ forms complexes with HCl, reducing activity after 4–5 reaction cycles. Regeneration involves oxidation with chlorine gas at 80°C to convert FeCl₂ back to FeCl₃, restoring >95% initial activity. Alternative catalysts like aluminum trichloride (AlCl₃) exhibit higher initial activity but suffer irreversible deactivation through hydrolysis or complexation with organic impurities . Recent advances focus on immobilized Lewis acids, where FeCl₃ is supported on mesoporous silica or zeolites, enabling fixed-bed continuous operation while minimizing iron leaching below 50 ppm per cycle [1].
While less common than base-induced dehydrochlorination, oxidative pathways provide alternative routes under specific conditions. These involve halogen exchange reactions where 1,1,1,3,3,3-hexachloropropane undergoes selective dechlorination using oxygen nucleophiles. For example, controlled hydrolysis at 90–110°C with aqueous FeCl₃ yields 1,1,3,3-tetrachloroprop-1-ene through sequential HCl elimination, avoiding the formation of trichloropropene isomers [1].
Advanced oxidative systems employ catalytic oxygen transfer agents. A documented method uses molten zinc chloride with oxygen sparging at 150°C, where ZnCl₂ acts as both Lewis acid and oxygen carrier. This system converts HCC-240fa directly to the tetrachloropropene via a radical mechanism involving chlorine abstraction and β-hydrogen elimination, achieving 85–88% selectivity at full conversion. However, catalyst corrosion and zinc oxide byproduct formation limit current industrial adoption [1].
Reactive distillation integrates synthesis and purification within a single unit operation, enhancing efficiency for 1,1,3,3-tetrachloroprop-1-ene production. In this configuration, dehydrochlorination occurs in the reaction zone (typically 0.02–0.04 atm, 80–90°C) while simultaneous fractionation separates the product (boiling point 151°C) from unreacted pentachloropropane (162°C) and heavier byproducts (>180°C). This approach circumvents equilibrium limitations by immediate product removal, driving conversion to >98% .
Table 2: Reactive Distillation System Parameters
Process Variable | Optimal Range | Function |
---|---|---|
Pressure | 0.025–0.040 atm | Maintains low temperature for product stability |
Reboiler Temperature | 115–125°C | Vaporizes reactants without cracking |
Catalyst Concentration | 0.8–1.2 wt% FeCl₃ | Balances activity and corrosion |
Reflux Ratio | 4:1–6:1 | Controls purity (>99%) and yield trade-off |
HCl Stripping Gas Flow | 0.5–1.0 L/min·kg feed | Removes HCl from reaction zone |
Critical design considerations include materials of construction (glass-lined steel or Hastelloy® resist corrosion) and staged catalyst injection to prevent local overheating. Modern systems incorporate intermediate condensation zones to recover 1,1,3,3-tetrachloroprop-1-ene before it undergoes secondary reactions, minimizing losses to <2% per pass. Continuous systems demonstrate 30–40% reduced energy consumption compared to batch processes due to heat integration between exothermic dehydrochlorination and distillation reboilers [1] .
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